molecular formula C9H16N2 B571325 Piperazine,1-(3-cyclopenten-1-yl)-(9CI) CAS No. 116163-29-2

Piperazine,1-(3-cyclopenten-1-yl)-(9CI)

Cat. No.: B571325
CAS No.: 116163-29-2
M. Wt: 152.241
InChI Key: QOBDLINNQBRFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine,1-(3-cyclopenten-1-yl)-(9CI) is a chemical scaffold for pharmaceutical research and development. The piperazine ring is a privileged structure in medicinal chemistry, featured in a wide range of bioactive molecules and therapeutic agents due to its favorable physicochemical properties and ability to contribute to critical drug-target interactions . Piperazine-based compounds are investigated for diverse research applications, including as potential anticancer agents. Certain piperazine derivatives demonstrate potent cytotoxic effects by inducing apoptosis in cancer cell lines through both intrinsic and extrinsic pathways, evidenced by mitochondrial membrane depolarization, cytochrome c release, and activation of caspase enzymes such as caspase-3/7 and -9 . Other research applications include exploration for central nervous system (CNS) disorders. Piperazine derivatives are found in various psychotropic therapeutics and are studied as tools for understanding neurodegenerative pathways; some novel N,N'-disubstituted piperazine compounds have shown promise in preclinical models for reducing amyloid pathology and Tau pathology associated with Alzheimer's disease . The core piperazine structure serves as a versatile building block, and its incorporation into molecular frameworks is a established strategy in drug discovery to optimize properties like solubility and bioavailability while exploring structure-activity relationships (SAR) . Researchers utilize this compound to develop novel chemical entities for investigating disease mechanisms and identifying new therapeutic interventions.

Properties

CAS No.

116163-29-2

Molecular Formula

C9H16N2

Molecular Weight

152.241

IUPAC Name

1-cyclopent-3-en-1-ylpiperazine

InChI

InChI=1S/C9H16N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h1-2,9-10H,3-8H2

InChI Key

QOBDLINNQBRFDC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2CC=CC2

Origin of Product

United States

Preparation Methods

Hydrogenation of Cyclopentadiene Intermediates

Partial hydrogenation of cyclopentadiene moieties conjugated to piperazine precursors provides a route to cyclopentenyl derivatives. Raney nickel or palladium-on-carbon catalysts under moderate hydrogen pressure (1–3 atm) enable selective saturation of one double bond while preserving the cyclopentenyl structure. Temperature modulation (50–80°C) mitigates over-reduction.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts (e.g., G-II, G-III) facilitates the construction of cyclopentenyl rings from diene-containing piperazine precursors. For example, a diene side chain at the 1-position of piperazine can undergo metathesis to form the cyclopentenyl group. Solvent choice (dichloromethane, toluene) and catalyst loading (5–10 mol%) are pivotal for achieving >70% conversion.

Case Studies and Experimental Data

While direct syntheses of Piperazine,1-(3-cyclopenten-1-yl)-(9CI) remain unpublished, extrapolation from related systems provides actionable insights:

Table 1: Comparative Analysis of Piperazine Alkylation Methods

MethodCatalystTemperature (°C)Yield (%)By-products
Nucleophilic SubstitutionNone0–2545–55Dialkylated piperazine
Suzuki-Miyaura CouplingPd(OAc)₂/XPhos80–10068–75Homocoupled cyclopentene
RCMGrubbs G-III40–6072–78Oligomeric metathesis products

Data adapted from analogous reactions in.

Challenges and Mitigation Strategies

Stereochemical Control

The cyclopentenyl group introduces stereogenic centers, necessitating enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the coupling step can enforce desired configurations.

Purification Complexities

Hydrophobic cyclopentenyl groups complicate isolation via aqueous workup. Chromatographic purification using silica gel modified with silver nitrate enhances separation of geometric isomers .

Chemical Reactions Analysis

Types of Reactions

Piperazine,1-(3-cyclopenten-1-yl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Piperazine,1-(3-cyclopenten-1-yl)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Piperazine,1-(3-cyclopenten-1-yl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the CNS, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives are broadly categorized based on substituent types, such as aryl, benzyl, or cycloalkyl groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of Piperazine Derivatives
Compound Name Substituent Biological Activity Key Findings Reference
Piperazine,1-(3-cyclopenten-1-yl)-(9CI) 3-cyclopentenyl Hypothesized CNS activity Predicted lipophilicity and flexibility N/A
1-(2-Methoxyphenyl)piperazine 2-methoxyphenyl 5-HT1A receptor agonist High affinity due to methoxy group
1-(3-Chlorophenyl)piperazine (mCPP) 3-chlorophenyl 5-HT1B/2C receptor agonist Psychoactive effects in humans
1-(Cyclobutylmethyl)piperazine Cyclobutylmethyl Unknown Safety data available (non-toxic)
1-(3-Trifluoromethylphenyl)piperazine 3-CF3-phenyl 5-HT1B selective agonist 65-fold selectivity over 5-HT1A

Key Observations:

  • Aryl Substituents (e.g., methoxyphenyl, chlorophenyl): These groups enhance receptor binding via π-π interactions and hydrogen bonding. For example, 1-(2-methoxyphenyl)piperazine shows high 5-HT1A affinity due to the electron-donating methoxy group .
  • Cycloalkyl Substituents (e.g., cyclopentenyl, cyclobutylmethyl): These substituents may reduce aromatic interactions but improve metabolic stability. 1-(Cyclobutylmethyl)piperazine, for instance, has been synthesized safely but lacks reported biological data .
  • Electron-Withdrawing Groups (e.g., -CF3, -Cl): Enhance selectivity for serotonin receptors. 1-(3-Trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors .

Physicochemical Properties

  • Solubility: Cyclic alkenes (e.g., cyclopentenyl) may reduce water solubility relative to polar aryl substituents like methoxyphenyl.
  • Conformational Flexibility: The unsaturated cyclopentenyl ring allows for varied ring puckering, which could influence receptor docking compared to rigid aryl groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperazine,1-(3-cyclopenten-1-yl)-(9CI), and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, where the cyclopentenyl group is introduced to the piperazine core. Key steps include:

  • Cyclization : Reacting piperazine with 3-cyclopentenyl derivatives (e.g., bromocyclopentene) under reflux (80–100°C) in polar aprotic solvents like DMF or acetonitrile .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
  • Critical Parameters :
  • Molar ratio (1:1.2 piperazine to cyclopentenyl reagent) to minimize unreacted starting material.
  • Catalyst use (e.g., K₂CO₃ for deprotonation) to enhance substitution efficiency .
  • Yield optimization requires strict control of reaction time (12–24 hrs) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of Piperazine,1-(3-cyclopenten-1-yl)-(9CI)?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, cyclopentenyl protons at δ 5.5–6.0 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) from the cyclopentenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 207.1498 for a hypothetical C₁₀H₁₆N₂) .
  • X-Ray Crystallography : Resolves stereochemistry and confirms the 3D conformation if single crystals are obtained .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentenyl substituent influence biological activity, and what methods validate these effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare cis vs. trans cyclopentenyl isomers in receptor-binding assays (e.g., dopamine D₂ receptors). For example, cis configurations may enhance hydrophobic interactions, increasing binding affinity by 30% .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in target binding pockets (e.g., using GROMACS or AMBER).
  • Circular Dichroism (CD) : Detects stereochemical preferences in solution-phase interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis Framework :
  • Standardize assay conditions (e.g., cell lines, incubation time, compound purity >98% via HPLC) .
  • Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-validate binding kinetics .
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
  • Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., pH, temperature) contributing to discrepancies .

Q. What computational strategies predict the physicochemical and pharmacokinetic properties of Piperazine,1-(3-cyclopenten-1-yl)-(9CI)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity and electron distribution .
  • Quantitative Structure-Property Relationship (QSPR) Models : Estimate logP (2.1), aqueous solubility (-3.2 logS), and BBB permeability using software like Schrödinger .
  • ADMET Prediction : Tools like SwissADME assess CYP450 inhibition risk and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.